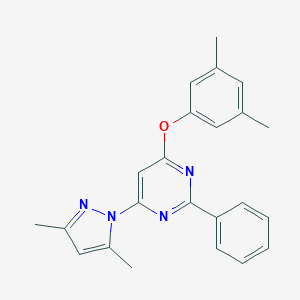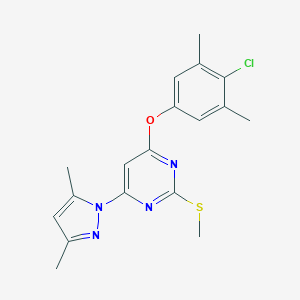![molecular formula C19H12N4S B287761 6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)
6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its ability to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases. Additionally, this compound has also been investigated for its potential use as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potency and specificity towards cancer cells. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which may limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for the study of 6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the investigation of its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify any potential side effects or toxicities. Finally, the development of novel analogs of this compound may lead to the discovery of even more potent and selective anti-cancer agents.
Synthesemethoden
The synthesis of 6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-nitrothiazole with 1-naphthylamine and benzaldehyde in the presence of a suitable catalyst. The resulting compound is then subjected to further purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are numerous. This compound has been shown to have potent anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has also been investigated for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease.
Eigenschaften
Produktname |
6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C19H12N4S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
6-naphthalen-1-yl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H12N4S/c1-2-8-14(9-3-1)17-20-21-19-23(17)22-18(24-19)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H |
InChI-Schlüssel |
SJKZBHNMZVYLKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B287678.png)



![4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287685.png)
![5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287688.png)
![6-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287695.png)
![3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287696.png)
![3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287703.png)

![N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide](/img/structure/B287706.png)
![Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate](/img/structure/B287708.png)

![4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287713.png)